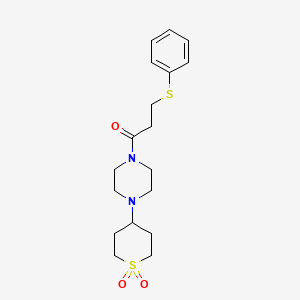

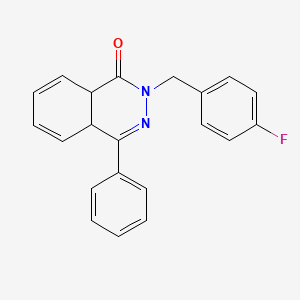

![molecular formula C23H19Cl2NO2 B2754027 (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-14-0](/img/structure/B2754027.png)

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a chemical compound with the molecular formula C23H19Cl2NO2 and a molecular weight of 412.31. It is also known by other synonyms such as “2-Propenamide, 3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]-” and "(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide" .

Molecular Structure Analysis

The molecular structure of this compound consists of a propenamide backbone with various substitutions. The 3-position of the propenamide is substituted with a 4-[(3-chlorobenzyl)oxy]phenyl group, and the nitrogen atom is substituted with a 3-chlorobenzyl group .Aplicaciones Científicas De Investigación

π-Electron Delocalization and Tautomeric Equilibria

The study of π-electron delocalization in compounds related to (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide reveals insights into tautomeric equilibria. Benzoannulated 2-phenacylpyridines, which share structural similarities with the compound , demonstrate the impact of π-electron delocalization on their tautomeric preferences. The presence of strongly electron-donating substituents stabilizes ketimine forms, showcasing the compound's potential in synthesizing materials with tailored electronic properties (Gawinecki et al., 2006).

Photochemical Conversion into Heterocyclics

The photochemical properties of related compounds, such as o-phenylenediamine, which undergo photo-oxidation to produce heterocyclics, highlight the potential of this compound in facilitating the synthesis of complex organic molecules. This suggests applications in developing pharmaceuticals or organic materials with specific photochemical behaviors (Crank & Makin, 1989).

Reactions with α-Cyanoacetamide

The reactivity of phenyl or 4-chlorophenyl-substituted olefins, which are structurally related to this compound, with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides and 2-buten-4-olides, underscores the compound's potential application in organic synthesis and catalysis (Sato et al., 1987).

Generation and Reactions of Allylic Carbanion Species

Investigations into the generation and reactions of allylic carbanion species from derivatives of this compound with aldehydes and ketones provide insights into new pathways for carbon-carbon bond formation. This has implications for the development of new synthetic methodologies in organic chemistry (Kitaoka et al., 1983).

Propiedades

IUPAC Name |

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO2/c24-20-5-1-3-18(13-20)15-26-23(27)12-9-17-7-10-22(11-8-17)28-16-19-4-2-6-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXIXAUMOIAHNP-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2753953.png)

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)